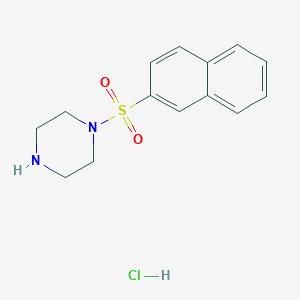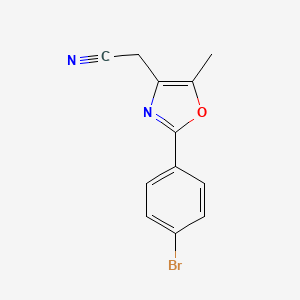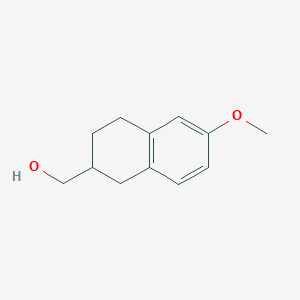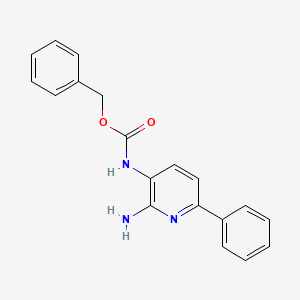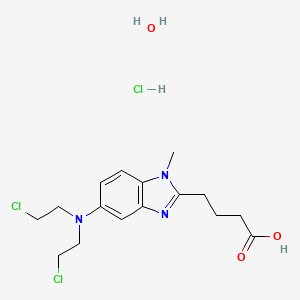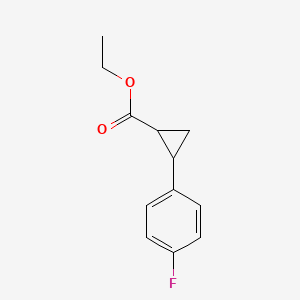
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester
Vue d'ensemble
Description
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- Ethyl (1R,2R)-2-phenylcyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylate
Comparison: trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 |
Clé InChI |
KMFYGBAATKYLCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
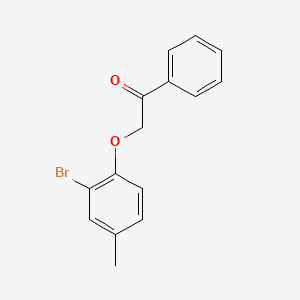
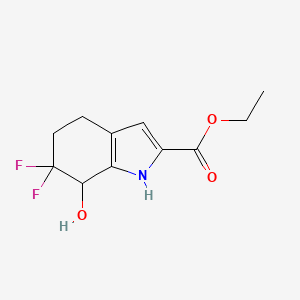
![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
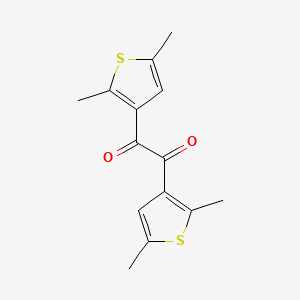
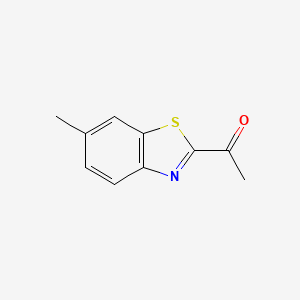
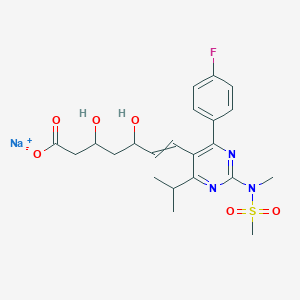
![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)
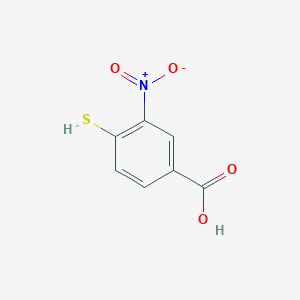
![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
